molecular formula C20H14O4 B3055720 [1,1'-Binaphthalene]-2,2',7,7'-tetrol CAS No. 66478-68-0

[1,1'-Binaphthalene]-2,2',7,7'-tetrol

Cat. No. B3055720
CAS RN: 66478-68-0
M. Wt: 318.3 g/mol
InChI Key: FUXWXKZEFOPVKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of binaphthalene derivatives has been established via various methods. For instance, the anodic dehydrogenative homo-coupling of 2-naphthylamines has been used to synthesize 1,1’-binaphthalene-2,2’-diamine (BINAM) derivatives .

Scientific Research Applications

Chiral Recognition and Behavior in Solution

[1,1'-Binaphthalene]-2,2'-diol, commonly known as BINOL, has been studied for its unique photophysical properties, especially regarding chiral recognition and behavior in various solvents and aqueous solutions. The chiral recognition and the formation of higher order aggregates like dimers have been a point of focus, enhancing understanding in the fields of fluorescence spectroscopy and chiral chemistry (Xu & McCarroll, 2006).

Hydrogen Bond-Directed Co-Crystals Formation

BINOL's ability to form well-defined co-crystals with aromatic diimines demonstrates its importance in molecular recognition and crystal engineering. These co-crystals exhibit distinct properties, stabilized by various intermolecular interactions like hydrogen bonds and π-π interactions, useful in materials science and supramolecular chemistry (Ji et al., 2009).

Synthesis and Phosphorylation

The synthesis and subsequent phosphorylation of BINOL derivatives have been explored for creating unique polycyclic phosphamide architectures. This aspect of BINOL chemistry is crucial for advancing the understanding of organic synthesis and developing novel compounds with potential applications in various fields (Nifant’ev et al., 2009).

Autoxidation and Derivative Formation

BINOL undergoes autoxidation under certain conditions, leading to the formation of quinones and other derivatives. This transformation is significant for understanding the chemical behavior of naphthols and their derivatives in various conditions, relevant in organic chemistry and materials science (Calderón & Thomson, 1988).

Enantiomerically Pure BINOL Derivatives

A method for preparing enantiomerically pure BINOL derivatives has been developed, highlighting BINOL's role in stereochemistry and asymmetric synthesis. Such methods are fundamental in producing chiral compounds for various applications in pharmaceuticals and agrochemicals (Liu et al., 2003).

properties

IUPAC Name

1-(2,7-dihydroxynaphthalen-1-yl)naphthalene-2,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10,21-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWXKZEFOPVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465234
Record name [1,1'-Binaphthalene]-2,2',7,7'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalene]-2,2',7,7'-tetrol

CAS RN

317807-18-4, 66478-68-0
Record name [1,1′-Binaphthalene]-2,2′,7,7′-tetrol, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317807-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Binaphthalene]-2,2',7,7'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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